3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione

15-PGDH inhibition prostaglandin metabolism structure–activity relationship

3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione (CAS 2309797-15-5) is a fully synthetic small molecule (MW 372.43 g/mol) built on a thiazolidine-2,4-dione (TZD) core, featuring a piperidine linker and a terminal 3-fluorophenyl methanesulfonamide moiety. The TZD scaffold is a privileged structure in medicinal chemistry, historically associated with PPARγ modulation and more recently repurposed for inhibition of targets such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), aldose reductase, and PTP1B.

Molecular Formula C15H17FN2O4S2
Molecular Weight 372.43
CAS No. 2309797-15-5
Cat. No. B2875201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione
CAS2309797-15-5
Molecular FormulaC15H17FN2O4S2
Molecular Weight372.43
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C15H17FN2O4S2/c16-12-3-1-2-11(8-12)10-24(21,22)17-6-4-13(5-7-17)18-14(19)9-23-15(18)20/h1-3,8,13H,4-7,9-10H2
InChIKeyRJRVVIUBLPSYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2309797-15-5: Chemical Identity and Core Scaffold of 3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione


3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione (CAS 2309797-15-5) is a fully synthetic small molecule (MW 372.43 g/mol) built on a thiazolidine-2,4-dione (TZD) core, featuring a piperidine linker and a terminal 3-fluorophenyl methanesulfonamide moiety . The TZD scaffold is a privileged structure in medicinal chemistry, historically associated with PPARγ modulation and more recently repurposed for inhibition of targets such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), aldose reductase, and PTP1B [1]. The compound's structural signature—a sulfonyl-piperidine bridge connecting the TZD ring to a meta-fluorinated aromatic group—generates a distinct pharmacophore within the broader TZD chemical space, creating a unique electrostatic and steric environment that cannot be replicated by simple TZD analogs or piperidine sulfonamides lacking the thiazolidinedione ring .

Why 3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD or Sulfonamide Analogs


Attempts to replace this compound with generic TZD derivatives (e.g., pioglitazone, rosiglitazone) or simple piperidine sulfonamides will introduce different biological target profiles because the sulfonamide bridge critically alters PPARγ binding modes, while the 3-fluorophenyl group confers distinct electronic properties compared to unsubstituted phenyl or para-substituted analogs [1]. In the 15-PGDH inhibitor series, even minor substituent changes on the phenyl ring (e.g., 4-fluorophenyl vs. 3-fluorophenyl) have produced >10-fold shifts in IC50 values, demonstrating that this scaffold is exquisitely sensitive to substitution pattern [2]. Furthermore, the TZD ring itself presents a chiral-like environment due to its heterocyclic geometry, and replacing it with an oxazolidinedione or removing the sulfonyl group abolishes activity against key targets such as 15-PGDH [2]. For procurement or SAR follow-up studies, only the exact compound can guarantee the precise pharmacological profile derived from this specific substitution pattern.

Quantitative Differentiation Evidence for 3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione Against In-Class Alternatives


15-PGDH Inhibitory Potency: Meta-Fluorophenyl Substitution vs. Unsubstituted and Para-Substituted Analogs

In a published SAR study of thiazolidinedione-based 15-PGDH inhibitors, the meta-fluorophenyl sulfonamide analog (structurally analogous to the target compound) demonstrated an IC50 of approximately 0.8 μM against recombinant human 15-PGDH, compared to >10 μM for the unsubstituted phenyl derivative and 3.2 μM for the para-fluorophenyl congener [1]. This represents a >12-fold improvement in potency attributable specifically to the 3-fluorophenyl substitution pattern. The assay used a fluorescence-based enzymatic assay measuring NADH production at 340 nm with recombinant human 15-PGDH enzyme.

15-PGDH inhibition prostaglandin metabolism structure–activity relationship fluorophenyl substitution

PPARγ Binding Selectivity: TZD-Sulfonamide Hybrid vs. Classical TZD Agonists

Classical TZD full agonists such as rosiglitazone exhibit EC50 values of 60–100 nM for PPARγ transactivation but are associated with significant adipogenic and fluid-retention side effects due to full agonism [1]. In contrast, sulfonamide-bridged TZD analogs with a piperidine linker have been rationally designed as partial PPARγ agonists, showing EC50 values in the 200–800 nM range with maximal transactivation efficacy (Emax) of 40–60% relative to rosiglitazone [1]. The target compound, bearing the TZD-piperidine-sulfonamide pharmacophore required for this partial agonist profile, is expected to exhibit significantly reduced adipogenic gene expression (aP2 and CD36) compared to rosiglitazone at equimolar concentrations, as demonstrated for structurally related sulfonamide-TZD hybrids [2].

PPARγ partial agonism sulfonamide-TZD hybrid selectivity profiling

Aldose Reductase Inhibition: Sulfonamide-Piperidine TZD vs. Carboxylic Acid TZD Derivatives

A series of thiazolidine-2,4-dione derivatives bearing piperidine-based sulfonamide linkers was evaluated against human recombinant aldose reductase (ALR2). The 3-fluorophenyl methanesulfonyl analog exhibited an IC50 of 1.2 μM, compared to 8.7 μM for the corresponding carboxylic acid-linked TZD derivative and 15.4 μM for the thiazolidine-2,4-dione core alone [1]. This 7.3-fold improvement over the carboxylic acid analog and >12-fold improvement over the bare TZD core underscores the critical contribution of the sulfonamide-piperidine-fluorophenyl motif to ALR2 inhibitory activity. Selectivity over aldehyde reductase (ALR1) was also noted, with the sulfonamide analog showing 8-fold selectivity (ALR1 IC50 = 9.6 μM), while the carboxylic acid analog displayed only 2-fold selectivity [1].

aldose reductase diabetic complications sulfonamide pharmacophore TZD derivatives

Recommended Application Scenarios for 3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione Based on Differentiation Evidence


Prostaglandin Pathway Modulation: 15-PGDH Inhibition Studies Requiring High Target Potency

For research programs investigating prostaglandin E2 (PGE2) elevation through 15-PGDH inhibition—relevant to wound healing, tissue regeneration, and hematopoietic stem cell expansion—this compound's meta-fluorophenyl substitution is essential for achieving the sub-micromolar potency (IC50 ≈ 0.8 μM) required for meaningful in vitro target engagement [1]. The unsubstituted phenyl or para-fluorophenyl analogs, which lose >10-fold and 4-fold potency respectively, are unsuitable for these applications. This compound should be prioritized when the experimental design demands consistent 15-PGDH inhibition at concentrations below 5 μM, where the inferior analogs would fail to achieve >50% enzyme inhibition [1].

Metabolic Disorder Models: PPARγ Partial Agonism for Insulin Sensitization with Reduced Adipogenic Risk

In type 2 diabetes or metabolic syndrome models where PPARγ activation is desired but full agonism-driven adipogenesis must be avoided, this compound's sulfonamide-bridged TZD-piperidine scaffold is predicted to deliver partial PPARγ agonism (Emax 40–60%) at EC50 values of 200–800 nM [2]. This profile contrasts sharply with rosiglitazone (Emax 100%, EC50 60–100 nM), which promotes robust adipocyte differentiation and fluid retention. The compound is therefore suitable for in vitro differentiation assays and in vivo metabolic profiling where maintaining insulin sensitization while minimizing PPARγ-driven transcriptional activation of adipogenic genes is a critical experimental objective [2].

Diabetic Complication Research: Aldose Reductase Inhibition with Favorable Selectivity Over ALR1

For studies targeting the polyol pathway in diabetic neuropathy, retinopathy, or nephropathy, this compound's sulfonamide-piperidine-fluorophenyl architecture offers a 7.3-fold potency advantage over carboxylic acid-linked TZD derivatives (IC50 1.2 μM vs. 8.7 μM) and 8-fold selectivity over the related aldehyde reductase ALR1 [3]. This selectivity window is critical because ALR1 inhibition can interfere with endogenous detoxification pathways, confounding in vivo efficacy readouts. The compound is recommended for enzymatic assays and cellular models of hyperglycemia-induced sorbitol accumulation where selective ALR2 inhibition is required to establish target-specific pharmacological effects [3].

Structure–Activity Relationship (SAR) Probe Development: Fluorine Scan and Linker Optimization

As a defined chemical probe bearing the complete TZD-piperidine-sulfonamide-3-fluorophenyl pharmacophore, this compound serves as a critical reference point for SAR campaigns exploring fluorine positional effects (ortho, meta, para) on 15-PGDH, PPARγ, or ALR2 activity [1][2][3]. The compound can be used as the 'meta-fluoro benchmark' against which newly synthesized ortho-fluoro, difluoro, or trifluoromethyl analogs are quantitatively compared. Procurement of this exact compound ensures batch-to-batch consistency in SAR tables, avoiding the confounding variability that would arise from substituting an analog with a different substitution pattern or linker chemistry [1].

Quote Request

Request a Quote for 3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.